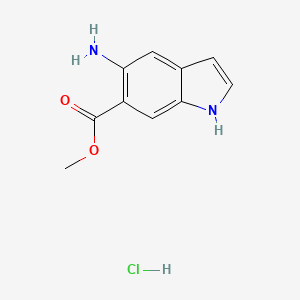

5-氨基-1H-吲哚-6-羧酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 5-amino-1H-indole-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2228135-37-1 . It has a molecular weight of 226.66 and its IUPAC name is methyl 5-amino-1H-indole-6-carboxylate hydrochloride . The compound is typically stored at room temperature and is available in powder form .

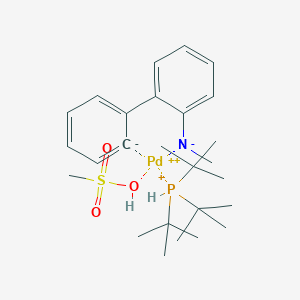

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2.ClH/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11;/h2-5,12H,11H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-indole-6-carboxylate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.66 .科学研究应用

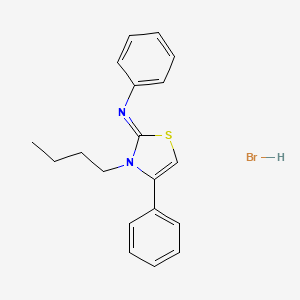

吲哚合成与分类

吲哚衍生物的合成,包括5-氨基-1H-吲哚-6-羧酸甲酯盐酸盐,由于吲哚生物碱在天然产物和药物中的广泛存在,在有机化学中引起了极大的兴趣。Taber 和 Tirunahari (2011) 的全面综述将吲哚合成分为九种策略,突出了吲哚合成在有机化学中的多功能性。这种分类有助于理解吲哚构建的合成途径和策略性方法,这对于开发药物合成和药物化学中的新方法和应用至关重要 (Taber & Tirunahari, 2011).

生物质衍生的乙酰丙酸在药物合成中的应用

将生物质转化为有价值的化学品为药物合成提供了一种可持续的方法。从生物质中提取的乙酰丙酸 (LEV) 可用于合成一系列化学品,包括吲哚衍生物。这一过程不仅降低了药物合成的成本,而且简化了合成步骤,使其成为一种环保的替代方案。LEV 在药物合成中的灵活性凸显了生物质衍生化学品在创造具有药用活性的化合物(包括与 5-氨基-1H-吲哚-6-羧酸甲酯盐酸盐相关的化合物)中的潜力 (Zhang 等,2021).

色氨酸代谢和微生物群衍生的代谢物

吲哚衍生物在色氨酸代谢中起着重要作用,色氨酸代谢对于合成神经递质和其他生物活性化合物至关重要。微生物群衍生的色氨酸代谢物已被证明对代谢和炎症性疾病有益。这突出了吲哚衍生物(包括 5-氨基-1H-吲哚-6-羧酸甲酯盐酸盐)在理解饮食、微生物群和健康之间复杂相互作用中的重要性 (Galligan,2018).

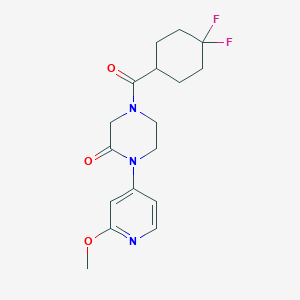

含吲哚的生物碱在药物发现中的应用

含吲哚的生物碱以其多样化的生物学特性为特征,构成了许多药物的骨架。Pictet-Spengler 反应是制备四氢-β-咔啉骨架(含吲哚生物碱中的常见基序)的关键合成技术。这种合成方法为新药的开发铺平了道路,并突出了吲哚衍生物在药物化学中的关键作用 (Rao、Maiti 和 Chanda,2017).

安全和危害

未来方向

Indole derivatives, such as “Methyl 5-amino-1H-indole-6-carboxylate hydrochloride”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They play a significant role in cell biology and are important types of molecules in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

作用机制

Target of Action

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known for their broad-spectrum biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . The specific molecular and cellular effects of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride are subjects for further investigation.

属性

IUPAC Name |

methyl 5-amino-1H-indole-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11;/h2-5,12H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVNHZSHVRJBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl N-(diaminomethylidene)carbamimidothioate;hydrochloride](/img/structure/B2583030.png)

![1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL](/img/structure/B2583031.png)

![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2583034.png)

![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2583041.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)

![4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2583043.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)